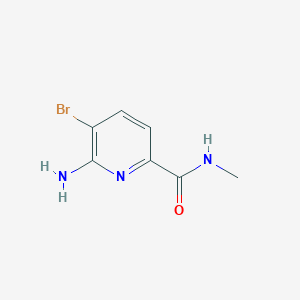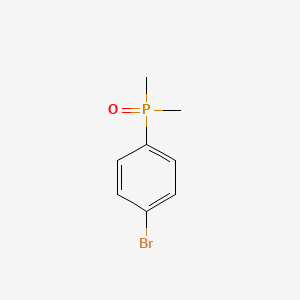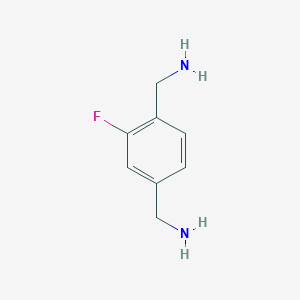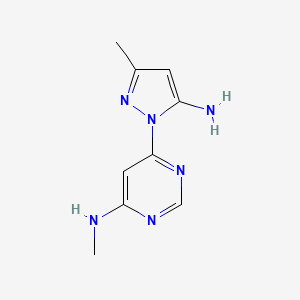
1-(1-Bromopropan-2-yl)-3-chlorobenzene
Vue d'ensemble
Description
“1-(1-Bromopropan-2-yl)-3-chlorobenzene” is an organic compound that would consist of a benzene ring substituted with a chloro group at the 3rd position and a 1-bromopropan-2-yl group at the 1st position .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromopropan-2-yl)-3-chlorobenzene” would consist of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. Attached to this ring would be a chlorine atom and a three-carbon chain with a bromine atom attached .Chemical Reactions Analysis
As an organic compound containing a benzene ring, “1-(1-Bromopropan-2-yl)-3-chlorobenzene” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others. The presence of the bromine and chlorine atoms might direct these reactions to certain positions on the benzene ring .Physical And Chemical Properties Analysis
Based on its structure, “1-(1-Bromopropan-2-yl)-3-chlorobenzene” would likely be a colorless liquid at room temperature, similar to many other organic compounds. It would likely have a density greater than 1 g/cm³ and a boiling point above 100°C .Applications De Recherche Scientifique
Electrochemical Synthesis Applications
Electrochemical reactions involving bromopropane and chlorobenzene derivatives, such as 1-bromopropane and chlorobenzene, have been utilized in the synthesis of organoantimony compounds. These compounds are synthesized using electrochemical reactions in acetonitrile at a sacrificial antimony anode with tetrabutylammonium chloride as a supporting electrolyte. The resulting organoantimony compounds have been further used to synthesize coordination compounds with ligands like 1,10-phenanthroline and 2,2'-bipyridyl. These processes demonstrate high current efficiencies, indicating their potential for efficient and scalable synthesis in organometallic chemistry (Rala, 2019).
Spectroscopic and Conformational Analysis
The vibrational spectra and rotational isomerism of halopropanes, including compounds similar to 1-bromopropane, have been extensively studied through Raman and infrared spectroscopy. These studies measure the spectra in various states (gaseous, liquid, glassy, crystalline) to understand the normal vibration frequencies and force constants, providing insights into the molecular structure and behavior of these compounds. Such detailed spectroscopic analysis is crucial for understanding the physical and chemical properties of halogenated compounds, aiding in their application in materials science and chemical synthesis (Ogawa et al., 1978).
Ultrasonic and Molecular Interaction Studies
Investigations using ultrasonic techniques to study the binary mixture of 1-bromopropane with chlorobenzene have revealed significant insights into molecular interactions. By measuring ultrasonic velocity, density, and viscosity, and computing acoustical parameters like adiabatic compressibility and intermolecular free length, researchers have been able to interpret the nature of interactions between the components of these mixtures. Such studies are vital for understanding the thermodynamic and kinetic properties of chemical mixtures, which have implications in solution chemistry and materials processing (Babu et al., 2014).
Temperature-Dependent Electron Attachment Studies
Dissociative electron attachment (DEA) studies on halobenzene derivatives, including 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, have shown that the formation of fragment anions like Cl− and Br− is significantly influenced by temperature. These findings are crucial for understanding the reactivity and stability of halogenated organic compounds under various conditions, which is important for their application in organic synthesis and environmental chemistry (Mahmoodi-Darian et al., 2010).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors (e.g., temperature, pH, solvent polarity) influence its stability, efficacy, and action. For instance, strong oxidizing agents or bases could react with it.
- Like other alkyl bromides, it could irritate skin, eyes, and the respiratory system. Organic bromides may be suspected carcinogens.
Propriétés
IUPAC Name |
1-(1-bromopropan-2-yl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLIRVSHWJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromopropan-2-yl)-3-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)
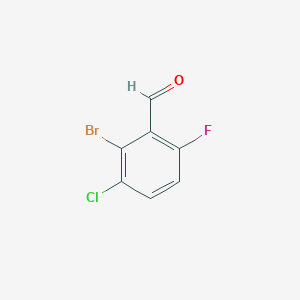

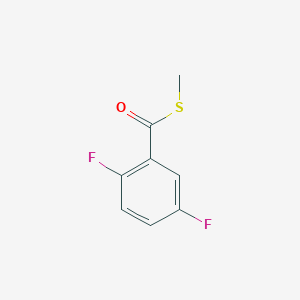
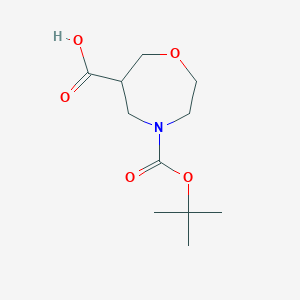
![6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1528418.png)
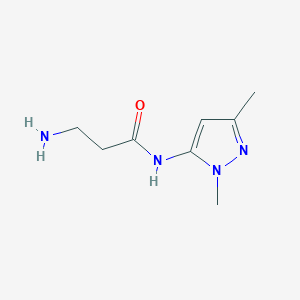
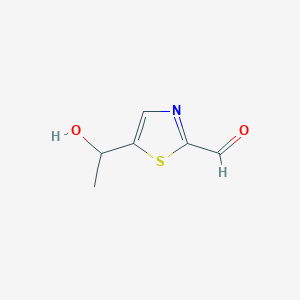
![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)
